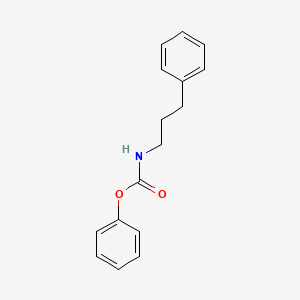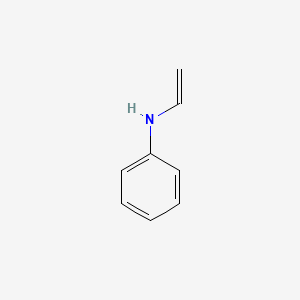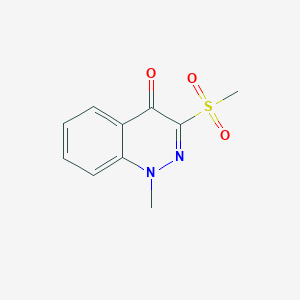
6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR
Descripción general
Descripción
6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR is a heterocyclic compound that contains both pyridine and pyridinone moieties The presence of a bromine atom at the 6-position of the pyridine ring makes it a valuable intermediate in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR typically involves the bromination of pyridin-2-one followed by coupling with 6-bromopyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The pyridinone moiety can undergo oxidation to form pyridine N-oxide or reduction to form dihydropyridinone.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form biaryl and other complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, and alkyl halides are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions include substituted pyridinones, pyridine N-oxides, and various biaryl compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the design of probes and inhibitors for biological studies.
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.
Mecanismo De Acción
The mechanism of action of 6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the binding affinity to the target. Additionally, the pyridinone moiety can form hydrogen bonds and π-π interactions, contributing to the overall binding and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Bromopyridin-2-yl)pyrimidine: Similar structure but contains a pyrimidine ring instead of a pyridinone.
6-Bromopyridin-2-ol: Contains a hydroxyl group instead of a pyridinone moiety.
1-(6-Chloropyridin-2-yl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR is unique due to the combination of the bromine atom and the pyridinone moiety, which provides distinct reactivity and binding properties. This makes it a versatile intermediate for various synthetic applications and a valuable compound in research and development.
Propiedades
Fórmula molecular |
C10H7BrN2O |
|---|---|
Peso molecular |
251.08 g/mol |
Nombre IUPAC |
1-(6-bromopyridin-2-yl)pyridin-2-one |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-3-5-9(12-8)13-7-2-1-6-10(13)14/h1-7H |
Clave InChI |
GFILGMIQBKYOGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C=C1)C2=NC(=CC=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(benzo[b]thiophen-2-yl)isoquinoline](/img/structure/B8703584.png)


![[3-(2-Bromoethoxy)propyl]benzene](/img/structure/B8703601.png)

![2-[(4-Bromophenyl)-hydrazono]malononitrile](/img/structure/B8703612.png)






![3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8703664.png)

